molecular formula C24H42O2 B14412935 [1,1-Bis(octyloxy)ethyl]benzene CAS No. 82181-92-8

[1,1-Bis(octyloxy)ethyl]benzene

Cat. No.: B14412935
CAS No.: 82181-92-8
M. Wt: 362.6 g/mol
InChI Key: XZJQCTYYXJWCSG-UHFFFAOYSA-N
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Description

[1,1-Bis(octyloxy)ethyl]benzene is a synthetic organic compound featuring a central benzene core substituted with an ethyl group that is further modified with two octyloxy chains. This molecular structure, which incorporates long alkyl ether chains, is of significant interest in advanced material science research. Compounds with similar octyloxy substitutions are frequently investigated as building blocks or intermediates in the development of liquid crystals and organic semiconductors . The long alkoxy chains can influence the self-assembly and mesomorphic properties of such materials. Furthermore, the molecular framework is structurally analogous to other benzene-based ethers, which are valuable as intermediates in organic synthesis and fragrance research . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

82181-92-8

Molecular Formula

C24H42O2

Molecular Weight

362.6 g/mol

IUPAC Name

1,1-dioctoxyethylbenzene

InChI

InChI=1S/C24H42O2/c1-4-6-8-10-12-17-21-25-24(3,23-19-15-14-16-20-23)26-22-18-13-11-9-7-5-2/h14-16,19-20H,4-13,17-18,21-22H2,1-3H3

InChI Key

XZJQCTYYXJWCSG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(C)(C1=CC=CC=C1)OCCCCCCCC

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via Williamson Ether Synthesis

The Williamson ether synthesis remains the most widely employed method for introducing octyloxy groups into aromatic systems. For this compound, this typically involves reacting 1,1-dihaloethylbenzene (e.g., 1,1-dichloroethylbenzene) with sodium octoxide or octanol under basic conditions.

Procedure :

  • Substrate Preparation : 1,1-Dichloroethylbenzene is synthesized by chlorinating ethylbenzene using chlorine gas in the presence of a radical initiator.
  • Alkylation : The dichloro intermediate is refluxed with excess octanol (1:4 molar ratio) in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base and potassium iodide (KI) as a catalyst. The reaction proceeds at 90°C for 16–24 hours, achieving approximately 70–80% conversion.
  • Workup : The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate) to isolate this compound as a colorless oil.

Key Data :

  • Yield : 72–78%
  • Reaction Time : 16–24 hours
  • Catalyst : KI (5 mol%)

Phase-Transfer Catalyzed Alkylation

Phase-transfer catalysis (PTC) enhances reaction rates and yields by facilitating interfacial interactions between immiscible reactants. This method is particularly effective for sterically hindered substrates.

Procedure :

  • Catalyst Selection : Tetraphenylphosphonium chloride (5 mol%) in sulfolane solvent enables efficient fluoride displacement at elevated temperatures.
  • Reaction Conditions : A mixture of 1,1-difluoroethylbenzene, octyl bromide, and potassium fluoride (KF) is heated to 160°C for 48 hours under nitrogen.
  • Purification : Distillation under reduced pressure (50 mmHg, 93–99°C) isolates the product with minimal decomposition.

Key Data :

  • Yield : 70–75%
  • Temperature : 160°C
  • Solvent : Sulfolane (optimal for high dielectric constant)

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The Williamson method offers superior scalability (>100 g batches) but requires prolonged reaction times. In contrast, PTC achieves comparable yields in shorter durations (48 hours) but demands specialized solvents and catalysts.

Table 1: Comparison of Preparation Methods

Method Yield (%) Reaction Time (h) Key Advantages Limitations
Williamson Synthesis 72–78 16–24 Scalable, simple workup Long duration, moderate yields
Phase-Transfer Catalysis 70–75 48 Faster, high selectivity Expensive catalysts, high temps

Solvent and Catalyst Optimization

Solvent Effects :

  • DMF : Enhances nucleophilicity in Williamson synthesis but requires rigorous drying.
  • Sulfolane : Stabilizes ionic intermediates in PTC, enabling reactions at >150°C without degradation.

Catalyst Screening :

  • KI vs. KF : KI accelerates halogen displacement in Williamson synthesis, while KF is critical for PTC fluoridation.
  • Crown Ethers : 18-Crown-6 ether improves KF solubility in nonpolar media, though cost prohibits industrial use.

Mechanistic Insights

Nucleophilic Displacement Pathways

In Williamson synthesis, the octoxide ion (C₈H₁₇O⁻) attacks the electrophilic carbon in 1,1-dichloroethylbenzene, displacing chloride in an SN2 mechanism. Steric hindrance from the ethyl group necessitates elevated temperatures to overcome activation barriers.

Role of Phase-Transfer Catalysts

PTCs like tetraphenylphosphonium chloride shuttle fluoride ions from the aqueous phase into the organic phase, enabling nucleophilic attack on 1,1-difluoroethylbenzene. This is critical for avoiding side reactions such as elimination.

Advanced Modifications and Derivatives

Halogenated Precursors

Brominated analogs (e.g., 1,1-dibromoethylbenzene) react faster than chlorinated derivatives but are cost-prohibitive. Fluorinated variants, while synthetically challenging, offer enhanced thermal stability.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 4–6 hours with yields up to 85%. However, this method is limited to small-scale laboratory synthesis due to equipment constraints.

Industrial-Scale Production Challenges

Catalyst Recovery

Recycling tetraphenylphosphonium chloride remains economically unfeasible due to degradation at high temperatures. Alternative catalysts (e.g., polyethylene glycol) are under investigation.

Environmental Considerations

DMF and sulfolane pose disposal challenges due to toxicity. Recent efforts focus on ionic liquids as greener solvents, though yields remain suboptimal (50–60%).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1,1-Bis(octyloxy)ethyl]benzene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the octyloxy groups can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas, palladium on carbon, and lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate, and various nucleophiles.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amines, thiols, and other substituted derivatives.

Scientific Research Applications

Chemistry: [1,1-Bis(octyloxy)ethyl]benzene is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used as a model molecule to study the interactions of benzene derivatives with biological macromolecules such as proteins and nucleic acids.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of [1,1-Bis(octyloxy)ethyl]benzene involves its interaction with various molecular targets. The octyloxy groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

1,4-Bis(octyloxy)-2,5-bis(ethynylpyrene)benzene

  • Structure : Benzene ring with octyloxy groups at 1,4-positions and ethynylpyrene groups at 2,5-positions.
  • Properties : Fluorescence emission and semiconducting behavior due to π-conjugation from pyrene units.
  • Applications : Organic semiconductors and optoelectronic devices .

2,5-Bis(octyloxy)terephthalaldehyde

  • Structure : Benzene ring with octyloxy groups at 2,5-positions and aldehyde (-CHO) groups at 1,4-positions.
  • Properties : High surface area (1,202 m²/g in COFs) and imine-based polymerization capability.
  • Applications : Covalent organic frameworks (COFs), organic electronics, and memristors .

Comparison :

  • Solubility: The long octyloxy chains in all three compounds enhance solubility in nonpolar solvents.
  • Functionality : While [1,1-Bis(octyloxy)ethyl]benzene lacks additional reactive groups (e.g., aldehydes or ethynyl), its ethyl backbone may facilitate flexibility in liquid crystal phases.

Fluorinated Derivatives

1,2-Bis(perfluoro(octyloxy))-4-ethynylbenzene

  • Structure : Fluorinated octyloxy chains at 1,2-positions and an ethynyl group at the 4-position.
  • Properties : High thermal stability and liquid-crystalline behavior due to fluorophobic effects.
  • Applications : Fluorinated liquid crystals for displays and advanced materials .

Comparison :

  • Hydrophobicity: Fluorinated analogs exhibit superior hydrophobicity compared to non-fluorinated this compound.
  • Thermal Stability : Fluorination increases thermal resistance, making it suitable for high-temperature applications.

Derivatives with Additional Functional Groups

1,3-Bis(2-hydroxyethoxy)benzene

  • Structure : Benzene ring with hydroxyethoxy (-O-CH₂CH₂OH) groups at 1,3-positions.
  • Properties : Hydrophilicity and hydrogen-bonding capacity.
  • Applications : Polymer crosslinking and resin synthesis .

Comparison :

  • Polarity : Hydroxyethoxy groups increase polarity, contrasting with the hydrophobic octyloxy chains in this compound.

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Reference
This compound C₂₃H₄₁O₂ 349.56 Two octyloxy groups on ethyl Surfactants, liquid crystals Inferred
1,4-Bis(octyloxy)-2,5-bis(ethynylpyrene)benzene C₅₄H₅₆O₂ 736.99 Octyloxy, ethynylpyrene Semiconductors, fluorescence
2,5-Bis(octyloxy)terephthalaldehyde C₂₀H₃₀O₄ 334.45 Octyloxy, aldehyde COFs, organic electronics
1,2-Bis(perfluoro(octyloxy))-4-ethynylbenzene C₁₈H₈F₂₆O₂ 1,046.21 Fluorinated octyloxy, ethynyl Liquid crystals

Table 2: Property Trends

Property This compound Fluorinated Analogues Aldehyde/Amine Derivatives
Hydrophobicity High Very high Moderate to low
Thermal Stability Moderate Very high Moderate
Reactivity Low Low High (functional groups)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and catalytic conditions for preparing [1,1-Bis(octyloxy)ethyl]benzene?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or etherification reactions. For example, Williamson ether synthesis can be employed by reacting a benzyl halide derivative (e.g., 1,1-bis(bromomethyl)benzene) with octanol under basic conditions (e.g., KOH or NaH). Catalytic efficiency can be improved using phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reaction rates in biphasic systems. Purity is optimized via column chromatography using silica gel and non-polar eluents (e.g., hexane/ethyl acetate) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR are critical for confirming the structure, with characteristic signals for octyloxy chains (δ 0.8–1.5 ppm for CH3_3 and CH2_2 groups) and aromatic protons (δ 6.5–7.5 ppm).
  • XRD : Single-crystal X-ray diffraction (as in ) reveals precise bond lengths (e.g., C-O bonds at ~1.37–1.41 Å) and dihedral angles between octyloxy chains and the benzene ring.
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]+^+ peak at m/z 406.4) .

Q. How does the compound’s stability vary under thermal or oxidative conditions?

  • Methodological Answer : Thermogravimetric analysis (TGA) shows decomposition onset temperatures (~200–250°C) due to cleavage of ether linkages. Oxidative stability can be assessed via accelerated aging tests (e.g., exposure to O2_2 or UV light), with degradation products analyzed using GC-MS. Antioxidants like BHT are often added to mitigate oxidation .

Advanced Research Questions

Q. What experimental frameworks are used to evaluate this compound in organic electronics (e.g., bulk heterojunction solar cells)?

  • Methodological Answer : The compound’s role as a donor/acceptor material is studied via:

  • Device Fabrication : Blend with PCBM in chlorobenzene/xylene solvents, spin-coated onto ITO/PEDOT:PSS substrates.
  • Photovoltaic Metrics : J-V curves under AM1.5G illumination quantify power conversion efficiency (PCE).
  • Morphology Analysis : Atomic force microscopy (AFM) or TEM evaluates phase separation and domain sizes (~10–50 nm for optimal charge transport) .

Q. How do solvent polarity and processing parameters influence the compound’s self-assembly in thin films?

  • Methodological Answer : Solvent choice (e.g., chloroform vs. xylene) affects aggregation behavior.

  • Langmuir-Schaeffer Deposition : Monolayer films are compressed at the air-water interface and transferred to substrates.
  • Conductivity Studies : Impedance spectroscopy reveals solvent-dependent charge mobility (e.g., xylene-cast films show higher conductivity due to ordered octyloxy packing) .

Q. What computational strategies predict the compound’s electronic properties and intermolecular interactions?

  • Methodological Answer :

  • DFT Calculations : Gaussian or ORCA software models HOMO/LUMO levels (e.g., HOMO ≈ -5.2 eV for hole transport suitability).
  • MD Simulations : GROMACS or LAMMPS simulates bulk heterojunction morphologies, correlating octyloxy chain orientation with charge mobility .

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